6,7-dimethyl-4-(4-propoxyphenyl)-3,4-dihydro-1H-quinolin-2-one
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Overview
Description
6,7-dimethyl-4-(4-propoxyphenyl)-3,4-dihydro-1H-quinolin-2-one is a synthetic organic compound belonging to the quinolinone family. This compound is characterized by its unique structure, which includes a quinolinone core substituted with dimethyl and propoxy-phenyl groups. It is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethyl-4-(4-propoxyphenyl)-3,4-dihydro-1H-quinolin-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinolinone Core: The quinolinone core can be synthesized through a cyclization reaction involving an appropriate aniline derivative and a β-keto ester under acidic or basic conditions.
Substitution Reactions:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6,7-dimethyl-4-(4-propoxyphenyl)-3,4-dihydro-1H-quinolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinolinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various catalytic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with higher oxidation states, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
6,7-dimethyl-4-(4-propoxyphenyl)-3,4-dihydro-1H-quinolin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,7-dimethyl-4-(4-propoxyphenyl)-3,4-dihydro-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-Phenylquinolin-2-one: Similar structure but lacks the dimethyl and propoxy groups.
6,7-Dimethylquinolin-2-one: Similar structure but lacks the propoxy-phenyl group.
4-(4-Propoxyphenyl)quinolin-2-one: Similar structure but lacks the dimethyl groups.
Uniqueness
6,7-dimethyl-4-(4-propoxyphenyl)-3,4-dihydro-1H-quinolin-2-one is unique due to the presence of both dimethyl and propoxy-phenyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C20H23NO2 |
---|---|
Molecular Weight |
309.4g/mol |
IUPAC Name |
6,7-dimethyl-4-(4-propoxyphenyl)-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C20H23NO2/c1-4-9-23-16-7-5-15(6-8-16)17-12-20(22)21-19-11-14(3)13(2)10-18(17)19/h5-8,10-11,17H,4,9,12H2,1-3H3,(H,21,22) |
InChI Key |
CPHCHEOAJOTABW-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C2CC(=O)NC3=C2C=C(C(=C3)C)C |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2CC(=O)NC3=C2C=C(C(=C3)C)C |
Origin of Product |
United States |
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